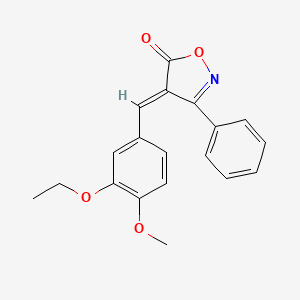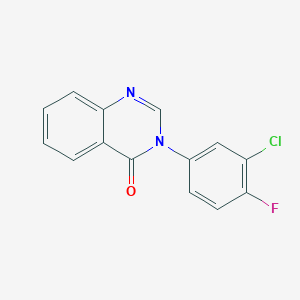![molecular formula C19H24N4O4 B5502373 5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)
5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related complex organic compounds often involves multi-step chemical processes, including the formation of intermediate compounds, application of catalysis, and specific reaction conditions to achieve the desired molecular architecture. Compounds with structural similarities to the one have been synthesized through methods such as the condensation of specific brominated furans with amino-nicotinonitriles, followed by a series of nucleophilic substitutions and coupling reactions (Ismail et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These methods provide detailed information about the molecular geometry, conformation, and stereochemistry. For instance, the molecular conformation and structural details of tropane derivatives have been elucidated using 1H and 13C NMR spectroscopy and X-ray diffraction, revealing the preferred conformations and spatial arrangement of atoms within the molecule (Whelan et al., 1995).
Scientific Research Applications
Scientific Research Applications
Antiprotozoal Agents Compounds similar to the query molecule have been explored for their antiprotozoal activity. For instance, novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and showed significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).
Insecticidal Activity Research into pyridine derivatives, including structures similar to the queried compound, has identified significant insecticidal activity. For example, certain pyridine derivatives exhibited potent aphidicidal activities against the cowpea aphid, suggesting their potential utility in agricultural pest management (Bakhite et al., 2014).
Anticancer Agents The synthesis and evaluation of spiropiperidine derivatives have shown promising results as anticancer agents. Such compounds have been explored for their ability to inhibit specific cancer cell lines, indicating the potential for development into therapeutic agents targeting cancer (Huard et al., 2012).
Antipsychotic Potential Conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors have been synthesized and evaluated as antipsychotic agents. These studies highlight the role of structural analogs in the development of new medications for psychiatric disorders (Raviña et al., 2000).
Photophysical Properties The synthesis of synthetic bacteriochlorins with integral spiro-piperidine motifs has been explored, focusing on their photophysical properties for potential applications in photodynamic therapy and as near-infrared absorbers, showcasing the versatility of spiro-piperidine compounds in medicinal chemistry (Reddy et al., 2013).
Mechanism of Action
Future Directions
Imidazo[1,5-a]pyridines continue to attract attention due to their potential in various research areas, from materials science to the pharmaceutical field . Future research will likely continue to explore new synthetic methodologies, potential applications, and biological activities of these compounds.
properties
IUPAC Name |
1-[1'-[5-(methoxymethyl)furan-2-carbonyl]spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13(24)23-8-5-15-17(21-12-20-15)19(23)6-9-22(10-7-19)18(25)16-4-3-14(27-16)11-26-2/h3-4,12H,5-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAXRMGKEWQDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C13CCN(CC3)C(=O)C4=CC=C(O4)COC)N=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R*,5R*)-6-(1H-benzimidazol-2-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5502302.png)


![4-pyrido[3,4-b]pyrazin-3-ylphenol](/img/structure/B5502313.png)
![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)
![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)



![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)
![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)